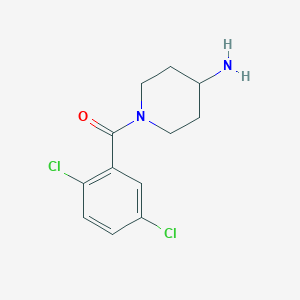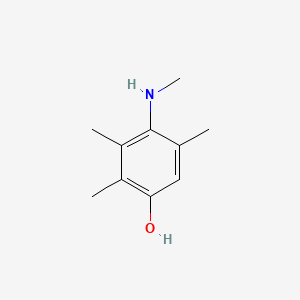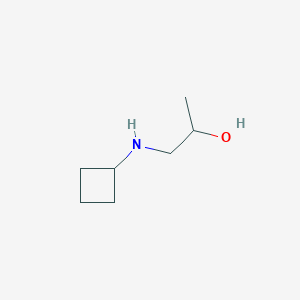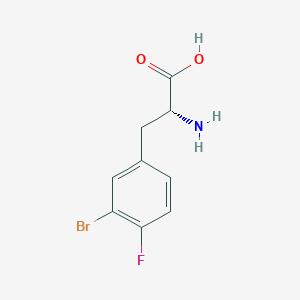
3-Bromo-4-fluoro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative that features both bromine and fluorine substituents on the phenyl ring of D-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-D-phenylalanine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with N-acetylglycine. This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino acid moiety can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or alkyl groups, while oxidation and reduction reactions can modify the amino acid moiety.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel pharmaceuticals.
Biology: The compound is employed in studies involving protein engineering and enzyme inhibition, where its unique substituents can provide insights into protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the design of enzyme inhibitors and as a component of peptide-based drugs.
Industry: The compound is used in the development of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism by which 3-Bromo-4-fluoro-D-phenylalanine exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity, leading to more potent and specific interactions. These interactions can modulate biochemical pathways and influence cellular processes, making the compound valuable in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-D-phenylalanine: Lacks the fluorine substituent, which may result in different chemical properties and biological activities.
4-Fluoro-D-phenylalanine: Lacks the bromine substituent, which can affect its reactivity and interactions with molecular targets.
3-Chloro-4-fluoro-D-phenylalanine: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness: 3-Bromo-4-fluoro-D-phenylalanine is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BrFNO2 |
|---|---|
Molekulargewicht |
262.08 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
FZVFOEFLGCXXCP-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Br)F |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


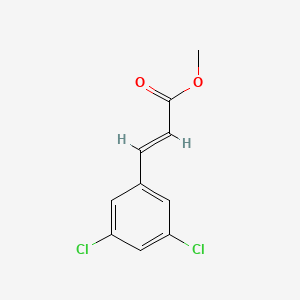
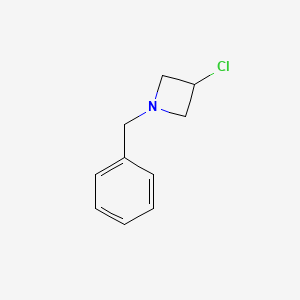
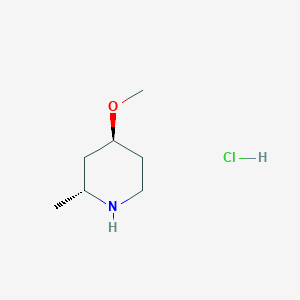
![[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate](/img/structure/B15124224.png)
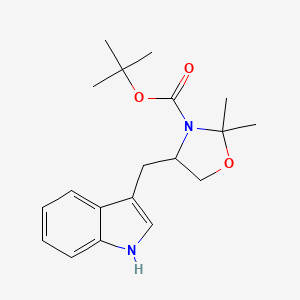
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
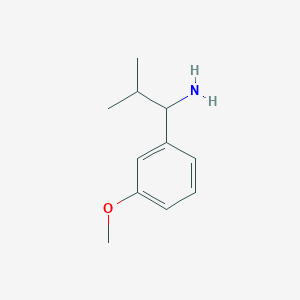
![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
